molecular formula C8H10N2O4 B1480489 3-((tetrahydrofuran-3-yl)oxy)-1H-pyrazole-4-carboxylic acid CAS No. 2090414-04-1

3-((tetrahydrofuran-3-yl)oxy)-1H-pyrazole-4-carboxylic acid

Cat. No. B1480489
CAS RN: 2090414-04-1
M. Wt: 198.18 g/mol
InChI Key: UKEBCWQEEKSECG-UHFFFAOYSA-N
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Description

3-((Tetrahydrofuran-3-yl)oxy)-1H-pyrazole-4-carboxylic acid (THFP-4-CA) is a cyclic organic compound that belongs to the pyrazole family of heterocyclic compounds. It is a five-membered ring structure consisting of four carbon atoms and one nitrogen atom. THFP-4-CA is a versatile compound that has been used in a variety of scientific research applications, such as in the synthesis of drugs and in the development of new materials. Additionally, THFP-4-CA has been studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : Research indicates efficient synthesis methods for related compounds, like 3-alkoxy-3-(1H-tetrazol-5-yl)propionic acids, which involve cycloaddition reactions between β-cyanocarboxylic acids and sodium azide (Zanatta et al., 2013). Similar methodologies might be applicable for synthesizing 3-((tetrahydrofuran-3-yl)oxy)-1H-pyrazole-4-carboxylic acid.

  • Functionalization and Cyclization Reactions : Studies on compounds like 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid demonstrate functionalization and cyclization reactions leading to various derivatives (Akçamur et al., 1997). Such chemical transformations could be explored for 3-((tetrahydrofuran-3-yl)oxy)-1H-pyrazole-4-carboxylic acid as well.

  • Crystal Structure Analysis : X-ray powder diffraction data are valuable for characterizing similar compounds, like 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid (Wang et al., 2017). This approach could provide insights into the crystal structure of 3-((tetrahydrofuran-3-yl)oxy)-1H-pyrazole-4-carboxylic acid.

Chemical Reactions and Derivatives

  • Oxidation Reactions : For related compounds like 2-(pyrazol-4-yl)ethanols, oxidation reactions have been described, leading to various acids and derivatives (Ivonin et al., 2020). Exploring such reactions for 3-((tetrahydrofuran-3-yl)oxy)-1H-pyrazole-4-carboxylic acid could yield interesting derivatives.

  • Hofmann Rearrangement : The Hofmann rearrangement of similar compounds has been studied, leading to the formation of nitramines and other nitrogen-containing structures (Kormanov et al., 2017). This reaction could be applied to explore the chemistry of 3-((tetrahydrofuran-3-yl)oxy)-1H-pyrazole-4-carboxylic acid.

  • Synthesis of Pyrazoles and Imine Ligands : The synthesis of pyrazoles and imine ligands from 1H-pyrazole-3-carboxylic acids has been documented (Jones et al., 2011). Similar strategies might be employed for creating derivatives of 3-((tetrahydrofuran-3-yl)oxy)-1H-pyrazole-4-carboxylic acid.

  • Formation of Mixed Metal Polynuclear Complexes : Research on pyrazole-dicarboxylate acid derivatives indicates their potential in forming mixed metal polynuclear complexes (Radi et al., 2015). This suggests a similar potential for 3-((tetrahydrofuran-3-yl)oxy)-1H-pyrazole-4-carboxylic acid in metal coordination chemistry.

properties

IUPAC Name

5-(oxolan-3-yloxy)-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c11-8(12)6-3-9-10-7(6)14-5-1-2-13-4-5/h3,5H,1-2,4H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEBCWQEEKSECG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((tetrahydrofuran-3-yl)oxy)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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